molecular formula C19H18F2N2O2 B2893738 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine CAS No. 425678-28-0

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine

Cat. No.: B2893738
CAS No.: 425678-28-0
M. Wt: 344.362
InChI Key: XGIWCQHCUXVIEH-UHFFFAOYSA-N
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Description

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of two fluorobenzoyl groups attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-fluorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazines.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorobenzoyl groups may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.

    1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of fluorobenzoyl groups.

    1,4-Bis(4-fluorobenzoyl)benzene: Similar structure but lacks the piperazine ring.

Uniqueness

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine is unique due to the combination of its piperazine ring and fluorobenzoyl groups. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIWCQHCUXVIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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